Glyphosate
Overview
Description
Glyphosate, also known as N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant . It was first synthesized in 1950 and is used to control grasses and broad-leaved weeds . It is the active ingredient in various commercial weed-killing formulations, including those sold under the brand names Roundup, Rodeo, Eraser, Refuge, AquaMaster, and AquaPro .
Synthesis Analysis
Glyphosate was initially synthesized in 1950 during a search for novel pharmaceutical compounds carried out by chemist Henri Martin at the Swiss company Cilag . The compound was set aside due to a lack of evidence for pharmaceutical potential. In the 1960s, following the acquisition of Cilag by the American company Aldrich Chemical, glyphosate was added to the Aldrich Library of Rare Chemicals . This led to its rediscovery and, in 1970, its resynthesis by chemists Phil Hamm and John Franz, who were working for the American company Monsanto .
Molecular Structure Analysis
The molecular formula of glyphosate is C3H8NO5P . The acid dissociation constants for glyphosate are pKa1 0.8 (1st phosphonic), pKa2 2.3 (carboxylate), pKa3 6.0 (2nd phosphonic), and pKa4 11.0 (amine) .
Chemical Reactions Analysis
Glyphosate undergoes several reactions including esterification, amination, dehydration, N-alkylation, N-acylation, N-sulfonylation, and the formation of acyl and phosphonyl halides . The degradation of the herbicide molecule can follow two paths: the first is based on the breakdown of the carbon-nitrogen bond and leads to the formation of AMPA (main metabolite of glyphosate) via glyphosate oxidoreductase which is further degraded to carbon dioxide, while the second way is based on the splitting of the carbon-phosphorus (C-P) bond that is mediated by C-P lyase enzyme and results in the formation of sarcosine and glycine .
Physical And Chemical Properties Analysis
Glyphosate is a white crystalline powder with a melting point of 184.5 °C . It has a density of 1.704 at 20 °C and is soluble in water . It has a low vapor pressure and is stable for 32 days at 25 °C; pH 5, 7, and 9 .
Scientific Research Applications
Glyphosate in Forestry
Glyphosate-based herbicides are predominantly used for vegetation control in planted forests. Their usage is infrequent, adhering to legal label recommendations and applied by trained applicators. Risks of human exposure are low when used as directed, with no significant adverse effects noted on terrestrial and aquatic fauna. Further research is needed in non-North American forests and on potential indirect effects of glyphosate stored in sediments (Rolando et al., 2017).
Glyphosate and Herbicide Resistance
Glyphosate's effectiveness and low toxicity risks to non-target species initially led to high regulatory tolerance levels for use in agriculture. However, increasing glyphosate-resistant weeds and new application patterns necessitate reevaluation of its toxicity and environmental impact. Current evidence suggests a need for fresh assessments of glyphosate toxicity and its potential as a carcinogen (Myers et al., 2016).
Occupational Exposure in Agriculture
A study on winegrowers exposed to glyphosate and other pesticides found no significant glyphosate absorption or health concerns under the conditions studied. This supports the idea that, within certain occupational settings and when used correctly, glyphosate exposure might not pose significant health risks (Ferrian et al., 2020).
Controversies in Regulatory Stances
Glyphosate in Non-GMO Farming
In European non-GMO cropping systems, glyphosate's impact on yields is under scrutiny. Although widely used, current research does not provide a solid scientific basis for claimed economic benefits related to glyphosate's impact on crop yield (Wiese & Steinmann, 2020).
Environmental and Human Exposure
Glyphosate-Tolerant Crops
Research indicates potential phytotoxic effects of glyphosate on glyphosate-tolerant soybean crops, affecting nutritional balance and biochemical processes. This suggests that more information is needed to understand the broader impacts of glyphosate use in agriculture (Albrecht et al., 2017).
Hormesis Effect in Agricultural Research
Studies testing sublethal doses of glyphosate on lettuce have shown both stimulating and inhibiting effects on growth, depending on the dose. Such research indicates the complexity and varying impacts of glyphosate application in agriculture (Meseldžija et al., 2018).
Glyphosate Toxicology
The scientific assessment of glyphosate's health risks varies globally, with differences in classification as a carcinogen by different regulatory bodies. This highlights uncertainties and differingmethodologies in evaluating glyphosate's risks to human health (Krimsky, 2019).
Root Exudation and Plant Interaction
Research on Urochloa brizantha showed that glyphosate translocation and root exudation could influence the growth of other crops like sugarcane and citrus. This provides insight into glyphosate's movement through ecosystems and its potential effects on different plants (Viti et al., 2019).
Glyphosate Resistance and Protein Engineering
The development of glyphosate-resistant plants through protein engineering reflects glyphosate's widespread agricultural use. This research is significant for understanding resistance mechanisms and managing glyphosate use more effectively (Pollegioni et al., 2011).
Global Research Landscape on Glyphosate
Analysis of the global research on glyphosate reflects the link between scientific efforts and market/agricultural interests. The research output is aligned with the countries' herbicide use, emphasizing the need for inclusive research considering regional and social needs (Klingelhöfer et al., 2020).
Remote Sensing for Glyphosate Injury Detection
Studies on the use of hyperspectral imaging for early detection of soybean crop injury from glyphosate show promise for managing off-target herbicide drift in agricultural settings (Yao et al., 2012).
Glyphosate in Northern Ecosystems
Glyphosate's potential negative effects in northern ecosystems, characterized by long winters and short growing seasons, are under investigation. Concerns include its retention, transport in soils, and effects on non-target organisms (Helander et al., 2012).
Detection of Glyphosate in Food Samples
Innovative methods like graphene quantum dots-silver nanoparticles are being developed for sensitive and selective detection of glyphosate in food samples. This research is crucial for monitoring and managing glyphosate residues in the food supply (Jiménez-López et al., 2020).
Glyphosate's Impact on Environment and Health
A critical review of glyphosate's effects reveals its widespread environmental diffusion and potential health risks. This highlights the need for independent studies to clarify glyphosate's dangers to humans and the environment (Torretta et al., 2018).
Photocatalytic Degradation of Glyphosate
Research on the photocatalytic degradation of glyphosate using BiOBr/Fe3O4 nanocomposites under visible light demonstrates potential solutions for treating glyphosate-contaminated water and addressing environmental concerns (Cao et al., 2019).
Fate and Transport in Agricultural Basins
The fate and transport of glyphosate and its degradate in surface waters of agricultural basins have been studied, indicating that glyphosate use leads to some presence in surface water. This is especially relevant in areaswith high glyphosate application rates and rainfall runoff (Coupe et al., 2012).
Impact on Soil Rhizosphere-Associated Bacterial Communities
Long-term glyphosate application on genetically modified corn and soybean shows shifts in rhizosphere bacterial communities. This research is crucial for understanding glyphosate's non-target effects on soil microbial communities and their potential impact on soil functions and plant health (Newman et al., 2016).
properties
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P, Array | |
Record name | GLYPHOSATE | |
Source | CAMEO Chemicals | |
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Record name | GLYPHOSATE | |
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Record name | glyphosate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glyphosate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34494-03-6 (mono-hydrochloride salt), 40465-66-5 (mono-ammonium salt), 70393-85-0 (hydrochloride salt) | |
Record name | Glyphosate [ANSI:BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID1024122 | |
Record name | Glyphosate | |
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Molecular Weight |
169.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992), White solid; [Merck Index] Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |
Record name | GLYPHOSATE | |
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Record name | Glyphosate | |
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Record name | GLYPHOSATE | |
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Solubility |
5 to 10 mg/mL at 64 °F (NTP, 1992), Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/, In water, 10.5 g/L in water at pH 1.9 and 20 °C, Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene, Solubility in water, g/100ml at 25 °C: 1.2 | |
Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Density |
1.74 (NTP, 1992) - Denser than water; will sink, 1.705 at 20 °C, 1.7 g/cm³ | |
Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Vapor Pressure |
1.94e-07 mmHg at 113 °F (NTP, 1992), 0.0000001 [mmHg], 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | GLYPHOSATE | |
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Record name | Glyphosate | |
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Record name | GLYPHOSATE | |
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Mechanism of Action |
Previous studies demonstrate that glyphosate exposure is associated with oxidative damage and neurotoxicity. Therefore, the mechanism of glyphosate-induced neurotoxic effects needs to be determined. The aim of this study was to investigate whether Roundup (a glyphosate-based herbicide) leads to neurotoxicity in hippocampus of immature rats following acute (30min) and chronic (pregnancy and lactation) pesticide exposure. Maternal exposure to pesticide was undertaken by treating dams orally with 1% Roundup (0.38% glyphosate) during pregnancy and lactation (till 15-day-old). Hippocampal slices from 15 day old rats were acutely exposed to Roundup (0.00005-0.1%) during 30min and experiments were carried out to determine whether glyphosate affects (45)Ca(2+) influx and cell viability. Moreover, /this study/ investigated the pesticide effects on oxidative stress parameters, (14)C-alpha-methyl-amino-isobutyric acid ((14)C-MeAIB) accumulation, as well as glutamate uptake, release and metabolism. Results showed that acute exposure to Roundup (30min) increases (45)Ca(2+) influx by activating NMDA receptors and voltage-dependent Ca(2+) channels, leading to oxidative stress and neural cell death. The mechanisms underlying Roundup-induced neurotoxicity also involve the activation of CaMKII and ERK. Moreover, acute exposure to Roundup increased (3)H-glutamate released into the synaptic cleft, decreased GSH content and increased the lipoperoxidation, characterizing excitotoxicity and oxidative damage. /This study/ also observed that both acute and chronic exposure to Roundup decreased (3)H-glutamate uptake and metabolism, while induced (45)Ca(2+) uptake and (14)C-MeAIB accumulation in immature rat hippocampus. Taken together, these results demonstrated that Roundup might lead to excessive extracellular glutamate levels and consequently to glutamate excitotoxicity and oxidative stress in rat hippocampus., Glyphosate is the primary active constituent of the commercial pesticide Roundup. The present results show that acute Roundup exposure at low doses (36 ppm, 0.036 g/L) for 30 min induces oxidative stress and activates multiple stress-response pathways leading to Sertoli cell death in prepubertal rat testis. The pesticide increased intracellular Ca(2+) concentration by opening L-type voltage-dependent Ca(2+) channels as well as endoplasmic reticulum IP3 and ryanodine receptors, leading to Ca(2+) overload within the cells, which set off oxidative stress and necrotic cell death. Similarly, 30 min incubation of testis with glyphosate alone (36 ppm) also increased (45)Ca(2+) uptake. These events were prevented by the antioxidants Trolox and ascorbic acid. Activated protein kinase C, phosphatidylinositol 3-kinase, and the mitogen-activated protein kinases such as ERK1/2 and p38MAPK play a role in eliciting Ca(2+) influx and cell death. Roundup decreased the levels of reduced glutathione (GSH) and increased the amounts of thiobarbituric acid-reactive species (TBARS) and protein carbonyls. Also, exposure to glyphosate-Roundup stimulated the activity of glutathione peroxidase, glutathione reductase, glutathione S-transferase, gamma-glutamyltransferase, catalase, superoxide dismutase, and glucose-6-phosphate dehydrogenase, supporting downregulated GSH levels. Glyphosate has been described as an endocrine disruptor affecting the male reproductive system; however, the molecular basis of its toxicity remains to be clarified. We propose that Roundup toxicity, implicated in Ca(2+) overload, cell signaling misregulation, stress response of the endoplasmic reticulum, and/or depleted antioxidant defenses, could contribute to Sertoli cell disruption in spermatogenesis that could have an impact on male fertility., A deregulation of programmed cell death mechanisms in human epidermis leads to skin pathologies. We previously showed that glyphosate, an extensively used herbicide, provoked cytotoxic effects on cultured human keratinocytes, affecting their antioxidant capacities and impairing morphological and functional cell characteristics. The aim of the present study, carried out on the human epidermal cell line HaCaT, was to examine the part of apoptosis plays in the cytotoxic effects of glyphosate and the intracellular mechanisms involved in the apoptotic events. /This study/ conducted different incubation periods to reveal the specific events in glyphosate-induced cell death. /It/ observed an increase in the number of early apoptotic cells at a low cytotoxicity level (15%), and then, a decrease, in favor of late apoptotic and necrotic cell rates for more severe cytotoxicity conditions. At the same time, /the study/ showed that the glyphosate-induced mitochondrial membrane potential disruption could be a cause of apoptosis in keratinocyte cultures., Herbicides have been recognized as the main environmental factor associated with human neurodegenerative disorders such as Parkinson's disease(PD). Previous studies indicated that the exposure to glyphosate, a widely used herbicide, is possibly linked to Parkinsonism, however the underlying mechanism remains unclear. We investigated the neurotoxic effects of glyphosate in differentiated PC12 /rat/ cells and discovered that it inhibited viability of differentiated PC12 cells in dose-and time-dependent manners. Furthermore, the results showed that glyphosate induced cell death via autophagy pathways in addition to activating apoptotic pathways. Interestingly, deactivation of Beclin-1 gene attenuated both apoptosis and autophagy in glyphosate treated differentiated PC12 cells, suggesting that Beclin-1 gene is involved in the crosstalk between the two mechanisms., For more Mechanism of Action (Complete) data for GLYPHOSATE (7 total), please visit the HSDB record page. | |
Record name | GLYPHOSATE | |
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Product Name |
Glyphosate | |
Color/Form |
White crystals, White solid | |
CAS RN |
1071-83-6 | |
Record name | GLYPHOSATE | |
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Record name | Glyphosate | |
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Record name | Glyphosate [ANSI:BSI:ISO] | |
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Record name | Glyphosate | |
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Record name | GLYPHOSATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
446 °F (decomposes) (NTP, 1992), 230 °C (dec), Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C | |
Record name | GLYPHOSATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20441 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | GLYPHOSATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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